Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate
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Overview
Description
Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate is a complex organic compound that features a thiazole ring, an amino group, and a tert-butyl ester.
Preparation Methods
The synthesis of Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate involves multiple steps. One common synthetic route includes the reaction of 2-aminothiazole with various reagents to introduce the necessary functional groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as N,N-diisopropylethylamine . Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amino and thiazole groups.
Common reagents and conditions used in these reactions include organic solvents like methanol and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but often include various substituted thiazole derivatives.
Scientific Research Applications
Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, thereby inhibiting their activity. This inhibition can lead to the disruption of critical cellular pathways, making it effective in applications like cancer treatment .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as 2-amino-4-tert-butylthiazole and 2-aminothiazole-based compounds. Compared to these, Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H23N3O5S2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C19H23N3O5S2/c1-18(2,3)26-16(24)19(4,5)27-22-14(11-10-29-17(20)21-11)15(23)25-12-8-6-7-9-13(12)28/h6-10,28H,1-5H3,(H2,20,21) |
InChI Key |
SUVNXTGKXAXSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)OC2=CC=CC=C2S |
Origin of Product |
United States |
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